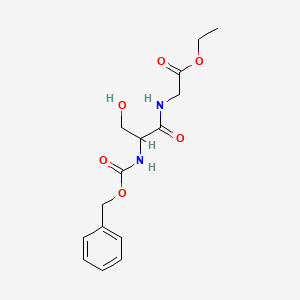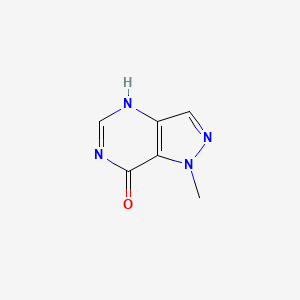
3-(4-Chlorophenyl)-3-hydroxypropanenitrile
説明
The compound “3-(4-Chlorophenyl)-3-hydroxypropanenitrile” belongs to the class of organic compounds known as phenylpropanes . These are organic compounds containing a phenylpropane moiety .
Synthesis Analysis
While specific synthesis methods for “3-(4-Chlorophenyl)-3-hydroxypropanenitrile” were not found, similar compounds have been synthesized through various methods . For instance, a compound with a similar structure, “3-bis (4-chlorophenyl)-5- (4-chlorobenzyl)-1,3,5-triazinane”, was synthesized and its crystal structure was determined using single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray diffraction and various spectroscopic methods . Density Functional Theory (DFT) calculations are often used to optimize the geometry and calculate vibrational frequencies .科学的研究の応用
Antibacterial Agents: Sheikh, Ingle, and Juneja (2009) synthesized 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones, displaying antibacterial efficacy against both gram-negative and gram-positive bacteria (Sheikh, Ingle, & Juneja, 2009).
GABAB Receptor Antagonists: Abbenante and Prager (1992) synthesized 3-Amino-2-(4-chlorophenyl)-2-hydroxypropanesulfonic acid (2-hydroxysaclofen) as potent antagonists of GABA and baclofen at the GABAB receptor site (Abbenante & Prager, 1992).
Protecting Group for Hydroxy Function: Otsuka, Yamamoto, and Fukase (2018) utilized 4-Chlorophenyl ether as a new protecting group for the hydroxy function in sugar hydroxy groups (Otsuka, Yamamoto, & Fukase, 2018).
Study of Molecular Structure and Reactivity: Adole, Koli, Shinde, and Shinde (2020) investigated the geometrical entities, electronic properties, and chemical reactivity viewpoints of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (Adole, Koli, Shinde, & Shinde, 2020).
Cytotoxic Activity in Metal Complexes: Aboelmagd, El Rayes, Gomaa, Fathalla, Ali, Nafie, Pottoo, Khan, and Ibrahim (2021) synthesized metal complexes from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, showing anti-tumor activities and potential as CDK8 kinase inhibitors (Aboelmagd et al., 2021).
Spectrophotometric and Biological Applications: Chauhan, Nimodia, Ranawat, Goswami, and Baroliya (2020) reported the synthesis, spectrophotometric application, and antimicrobial activities of 3-hydroxy-3-(4-chlorophenyl)-1-(4sulphonamido)phenyltriazene and its Fe(III) complex (Chauhan, Nimodia, Ranawat, Goswami, & Baroliya, 2020).
GPR14/Urotensin-II Receptor Agonist: Croston, Olsson, Currier, Burstein, Weiner, Nash, Severance, Allenmark, Thunberg, Ma, Mohell, O'dowd, Brann, and Hacksell (2002) discovered 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one as a nonpeptidic agonist of the urotensin-II receptor, which could be a potential drug lead (Croston et al., 2002).
特性
IUPAC Name |
3-(4-chlorophenyl)-3-hydroxypropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGWBYJAYXLQKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC#N)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-3-hydroxypropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-nitro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B7783085.png)
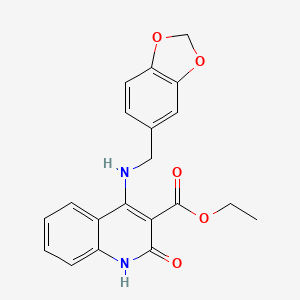

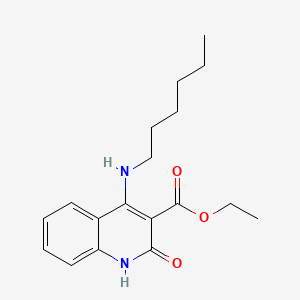
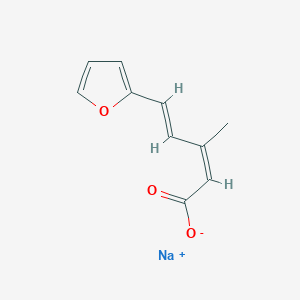

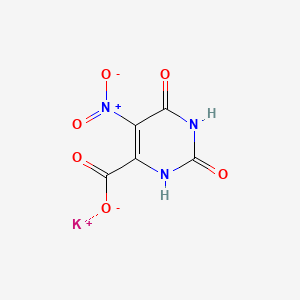
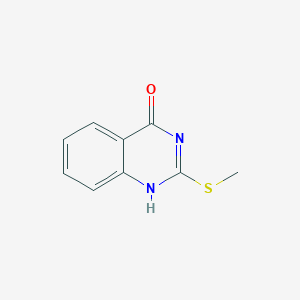
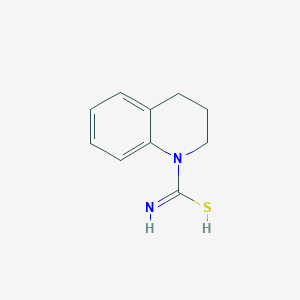
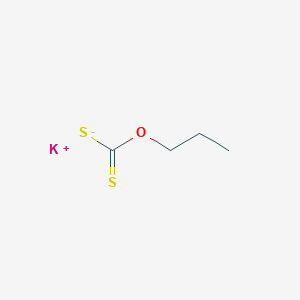
![{1-[(1Z)-3-(biphenyl-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]pyridin-2(1H)-ylidene}propanedinitrile](/img/structure/B7783150.png)
![5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine](/img/structure/B7783154.png)
